N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

Catalog No.
S1774216
CAS No.
20212-77-5
M.F
C14H25NO11
M. Wt
383.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl...

CAS Number

20212-77-5

Product Name

N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide

Molecular Formula

C14H25NO11

Molecular Weight

383.35

InChI

InChI=1S/C14H25NO11/c1-4(17)15-7-10(20)8(18)5(2-16)26-14(7)24-3-6-9(19)11(21)12(22)13(23)25-6/h5-14,16,18-23H,2-3H2,1H3,(H,15,17)/t5-,6-,7-,8-,9+,10-,11+,12-,13?,14-/m1/s1

InChI Key

JIORQTXCZAMBHG-BOPCDOEQSA-N

SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)CO)O)O

Synonyms

6-O-[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Description

Beta-D-GlcpNAc-(1->6)-D-Galp is an amino disaccharide that is D-galactopyranose in which the hydroxy group at position 6 has been converted to the corresponding 2-acetamido-2-deoxy-beta-D-glucopyranoside. It is a N-acyl-hexosamine, an amino disaccharide and a member of acetamides. It derives from a D-galactopyranose and a N-acetyl-beta-D-glucosamine.

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is a complex organic compound with the molecular formula C14H25NO11C_{14}H_{25}NO_{11} and a molecular weight of approximately 341.35 g/mol. This compound features multiple hydroxyl groups and a unique oxan structure that contributes to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry .

The chemical reactivity of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide is largely influenced by its functional groups. The hydroxyl groups can participate in hydrogen bonding and may engage in reactions typical of alcohols such as oxidation to carbonyl compounds or esterification. The acetamide group suggests potential reactivity with nucleophiles and electrophiles under various conditions.

This compound has been studied for its biological properties. It exhibits potential antibacterial and antifungal activities due to its structural characteristics that may interfere with microbial cell wall synthesis or metabolic pathways. Additionally, the presence of multiple hydroxyl groups enhances its solubility in biological systems and may contribute to its bioavailability .

The synthesis of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide can be achieved through several methods:

  • Glycosylation Reactions: Utilizing protected sugar derivatives to form glycosidic bonds.
  • Reduction Reactions: Reducing ketones or aldehydes to alcohols using reducing agents like sodium borohydride.
  • Protection/Deprotection Strategies: Employing protecting groups for hydroxyls during synthesis steps to prevent unwanted reactions.

These methods often involve multiple steps and careful control of reaction conditions to ensure high yields and purity of the final product.

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide has several applications:

  • Pharmaceuticals: Potential use as an antimicrobial agent.
  • Biotechnology: Could serve as a substrate in enzyme-catalyzed reactions due to its structural similarity to natural sugars.
  • Research: Useful in studies investigating carbohydrate metabolism and glycosylation processes.

Studies on the interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with enzymes involved in carbohydrate metabolism or cell signaling pathways. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide:

Compound NameStructureUnique Features
1. DihydroxyacetoneC₃H₆O₃Simple sugar derivative used in cosmetics
2. MannoseC₆H₁₂O₆Important in human metabolism; involved in glycoprotein synthesis
3. GlucosamineC₆H₁₃N O₅Amino sugar; key role in cartilage formation

The uniqueness of N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamide lies in its complex oxan structure and multiple hydroxymethyl groups that enhance its solubility and potential biological activities compared to simpler sugars or amino sugars.

XLogP3

-4.7

Wikipedia

Beta-D-GlcpNAc-(1->6)-D-Galp

Dates

Last modified: 04-14-2024

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